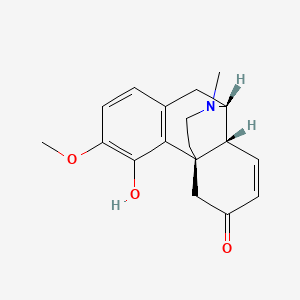

Thebainone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thebainone is a natural product found in Papaver somniferum with data available.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Thebainone serves as a crucial intermediate in the synthesis of various morphine derivatives. Researchers have developed innovative synthetic strategies to produce this compound efficiently, enabling further exploration of its pharmacological properties.

1. Asymmetric Synthesis Techniques:

Recent studies have highlighted the development of deconstructive asymmetric synthesis methods for this compound. For instance, a rhodium-catalyzed asymmetric "cut-and-sew" transformation allows for the construction of complex fused ring systems with high enantioselectivity (up to 99.5:0.5) from simple precursors. This method not only simplifies the synthesis but also enhances the yield and purity of this compound .

2. Total Synthesis Routes:

Multiple total synthesis routes for this compound have been reported, showcasing various strategies:

- A total synthesis involving an intramolecular nitrone cycloaddition was accomplished in 22 steps starting from isovanillin .

- Another method reported a total synthesis in 24 steps utilizing a Diels–Alder reaction .

These advancements indicate that this compound can be synthesized efficiently, providing ample material for further research and application.

Pharmacological Research

This compound's interaction with opioid receptors has been a focal point in pharmacological studies. Its structural characteristics allow it to engage selectively with different opioid receptors, which is critical for developing safer analgesics.

1. Opioid Receptor Functional Selectivity:

Research has demonstrated that this compound can influence the functional selectivity of opioid receptors. Studies suggest that it may serve as a biased ligand at mu-opioid receptors (MOR), potentially reducing common side effects associated with traditional opioids, such as respiratory depression . This property makes it a candidate for developing new analgesics that provide pain relief without the typical risks associated with opioid medications.

2. Antinociceptive Properties:

In vivo studies have indicated that compounds derived from this compound exhibit significant antinociceptive effects. For instance, derivatives such as MP1207 and MP1208 have shown potent analgesia while minimizing adverse effects like respiratory depression and addiction potential, marking them as promising candidates for further development .

Case Study 1: Synthesis and Evaluation of Biased Ligands

A recent study focused on synthesizing biased ligands from this compound derivatives to assess their efficacy at MOR and kappa-opioid receptors (KOR). These ligands demonstrated effective analgesia while exhibiting reduced side effects compared to traditional opioids. The results suggest that utilizing this compound as a scaffold for designing biased ligands could lead to safer pain management options .

Case Study 2: Total Synthesis Approaches

Another significant case involved the total synthesis of racemic this compound through novel synthetic pathways. Researchers achieved this using various starting materials and reaction conditions, ultimately producing this compound in high yields and purity. This work emphasizes the versatility of this compound in synthetic chemistry and its potential applications in drug discovery .

Análisis De Reacciones Químicas

Rhodium-Catalyzed Asymmetric "Cut-and-Sew" Reaction

The foundational step in (−)-thebainone A synthesis involves Rh-catalyzed fusion of trisubstituted alkenes (e.g., 7a ) and benzocyclobutenones to construct fused A/B/C rings ( ). Optimized conditions using [Rh(COD)₂]NTf₂ and (R)-DTBM-segphos ligand achieved 80% yield and 97:3 enantiomeric ratio (er) at 130°C in 1,2-difluorobenzene (Table 1) .

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) | er |

|---|---|---|---|---|---|

| 13 | [Rh(COD)₂]NTf₂ (5) | L1 (6) | 1,2-DFB | 80 | 97:3 |

| 14† | [Rh(COD)₂]NTf₂ (4) | L1 (4.8) | 1,2-DFB | 76 | 97:3 |

| †Two-gram scale; DFB: difluorobenzene |

This reaction simultaneously establishes the molecule's quaternary carbon center and fused ring system through a single enantioselective transformation .

Boron-Mediated C−O Bond Cleavage

A late-stage ether cleavage using boron reagents (e.g., BBr₃) selectively opens the D-ring ether, enabling access to (−)-thebainone A from intermediates like 16 (Scheme 6) . This step achieved 85% yield under mild conditions (−78°C to 0°C), preserving stereochemical integrity .

Benzoquinone-Induced Oxide Bridge Formation

Thebainone-A enol methyl ether reacts with benzoquinone to form codeinone derivatives via a novel oxide bridge closure (Scheme 1) :

-

Adduct formation : Quantitative yield of p-hydroxyphenyl methyl acetal (3 ) at 25°C.

-

Hydrolysis : 0.1M HCl converts 3 to codeinone (4 ) in 72% yield .

This reaction mimics biosynthetic O-methylation patterns critical for opioid alkaloid diversification.

Intramolecular Nitrone Cycloaddition

In racemic syntheses, nitrone cycloaddition constructs the C-ring with 83% yield under microwave irradiation (150°C, 20 min) . Subsequent Heck cyclization forms the D-ring, achieving 78% yield using Pd(OAc)₂ and P(o-tol)₃ .

Mechanistic Insights

-

Rh-catalyzed C−C activation : Oxidative addition of Rh into the cyclobutane ring precedes β-carbon elimination, forming a Rh-alkenyl intermediate that inserts into the alkene .

-

Boron-mediated cleavage : BBr₃ coordinates to the ether oxygen, facilitating SN2-type attack by bromide ion .

These findings establish this compound as a nexus for testing novel catalytic methodologies in complex alkaloid synthesis .

Q & A

Q. How can researchers accurately determine the structural configuration of Thebainone using spectroscopic methods?

Level : Basic

Methodological Answer :

The structural elucidation of this compound requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C NMR spectra to identify proton environments and carbon frameworks. Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals .

- X-ray Crystallography : Provides definitive confirmation of stereochemistry and bond angles for crystalline derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas, while tandem MS (MS/MS) clarifies fragmentation patterns .

Best Practice: Cross-validate results with literature data and computational modeling (e.g., DFT calculations) to resolve ambiguities .

Q. What experimental approaches are recommended for optimizing the synthetic yield of this compound in laboratory settings?

Level : Intermediate

Methodological Answer :

Synthetic optimization involves systematic parameter testing:

- Factorial Design : Use a 2k factorial design to assess variables (e.g., temperature, catalyst loading, solvent polarity) and identify synergistic effects .

- Response Surface Methodology (RSM) : Model interactions between critical parameters to predict optimal conditions .

- In-line Analytics : Employ techniques like HPLC or IR spectroscopy for real-time reaction monitoring .

Key Consideration: Prioritize reproducibility by documenting solvent purity, catalyst batches, and inert atmosphere conditions .

Q. How should researchers address contradictions in reported pharmacological activities of this compound across different studies?

Level : Advanced

Methodological Answer :

Resolving data contradictions requires:

- Systematic Review : Aggregate data from peer-reviewed studies and categorize findings by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .

- Methodological Auditing : Compare protocols for variations in solvent systems (e.g., DMSO concentration), positive controls, or endpoint measurements that may skew results .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding variables .

Critical Step: Validate biological activity through orthogonal assays (e.g., gene expression profiling alongside receptor-binding studies) .

Q. What strategies are effective for isolating this compound from complex natural matrices while minimizing co-eluting impurities?

Level : Intermediate

Methodological Answer :

Isolation strategies include:

- Chromatographic Techniques : Use preparative HPLC with gradient elution or countercurrent chromatography (CCC) for high-purity separation .

- Derivatization : Introduce polar groups (e.g., acetylation) to improve resolution in nonpolar solvents .

- LC-MS-Guided Fractionation : Combine liquid chromatography with mass spectrometry to target specific m/z values and reduce false positives .

Note: Characterize impurities via 1H NMR and HRMS to confirm structural uniqueness .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in hepatic microsomal assays?

Level : Advanced

Methodological Answer :

Design considerations include:

- Microsomal Incubation Conditions : Optimize NADPH concentration, incubation time, and protein content to avoid saturation artifacts .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites and compare retention times with synthetic standards .

- Kinetic Analysis : Calculate intrinsic clearance (CLint) using substrate depletion curves and Michaelis-Menten modeling .

Validation: Include positive controls (e.g., testosterone for CYP3A4 activity) to confirm assay reliability .

What frameworks are suitable for evaluating the novelty and feasibility of this compound-related research questions?

Level : Basic

Methodological Answer :

Apply the FINER criteria :

- Feasible : Ensure access to instrumentation (e.g., NMR, LC-MS) and sufficient sample quantities .

- Novel : Conduct a patent and literature review to identify gaps (e.g., unexplored derivatives or mechanisms) .

- Ethical : Adhere to institutional guidelines for handling controlled substances .

- Relevant : Align with broader goals (e.g., opioid analog research or biosynthesis pathways) .

Q. How can computational methods enhance the prediction of this compound’s physicochemical properties?

Level : Intermediate

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., AMBER) .

- Docking Studies : Use AutoDock Vina to model interactions with opioid receptors and prioritize analogs for synthesis .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity .

Validation: Compare predictions with experimental data to refine computational models .

Q. What analytical approaches are recommended for resolving batch-to-batch variability in this compound synthesis?

Level : Advanced

Methodological Answer :

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability via supplier audits .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

- Multivariate Analysis (MVA) : Use PCA or PLS models to correlate process parameters (e.g., stirring rate, pH) with impurity profiles .

Documentation: Maintain detailed batch records for traceability .

Propiedades

Número CAS |

467-98-1 |

|---|---|

Fórmula molecular |

C18H21NO3 |

Peso molecular |

299.4 g/mol |

Nombre IUPAC |

(1S,9R,10R)-3-hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3-6,13-14,21H,7-10H2,1-2H3/t13-,14+,18-/m0/s1 |

Clave InChI |

SLJDAVMWFVYEFI-IYOUNJFTSA-N |

SMILES |

CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |

SMILES isomérico |

CN1CC[C@]23CC(=O)C=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O |

SMILES canónico |

CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.